molecular formula C13H12N2O2 B14913684 N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14913684
M. Wt: 228.25 g/mol
InChI Key: UATLXZQLJGDNMN-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C13H12N2O2 It is known for its unique structure, which includes a benzyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of benzylamine with a suitable dihydropyridine precursor. One common method includes the addition of benzylamine to a dihydropyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction can produce N-benzyl-2-hydroxy-1,2-dihydropyridine-3-carboxamide .

Scientific Research Applications

N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-benzyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2/c16-12-11(7-4-8-14-12)13(17)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17)

InChI Key

UATLXZQLJGDNMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CNC2=O

Origin of Product

United States

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